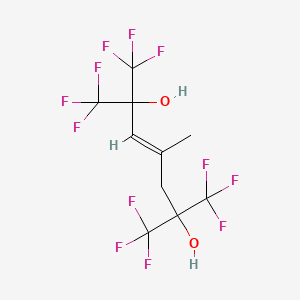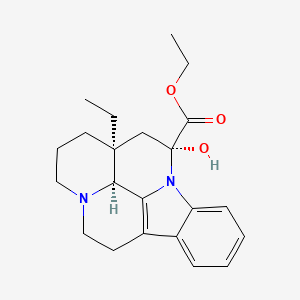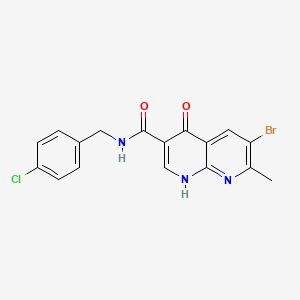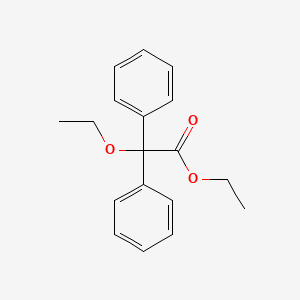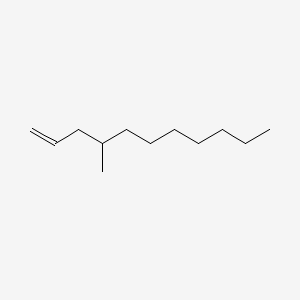
4-Methyl-1-undecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-undecene is an organic compound with the molecular formula C₁₂H₂₄ . It is a type of alkene, characterized by the presence of a double bond between two carbon atoms. This compound is also known as 1-Undecene, 4-methyl- and has a molecular weight of 168.3190 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-1-undecene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 1-decene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated and purified to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-undecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: The double bond can be reduced to form 4-methylundecane.
Substitution: It can undergo halogenation, where halogens such as chlorine or bromine are added across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be carried out using chlorine (Cl₂) or bromine (Br₂) under UV light or in the presence of a catalyst
Major Products Formed
Oxidation: 4-Methyl-1-undecanol, 4-methylundecanal, and 4-methylundecanoic acid.
Reduction: 4-Methylundecane.
Substitution: 4-Chloro-1-undecene and 4-bromo-1-undecene
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-undecene has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It can be used in the study of lipid metabolism and as a model compound for studying the behavior of alkenes in biological systems.
Industry: It is used in the production of lubricants, surfactants, and polymer additives
Wirkmechanismus
The mechanism of action of 4-Methyl-1-undecene involves its reactivity due to the presence of the double bond. This double bond allows it to participate in various chemical reactions, such as addition and polymerization. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the double bond is targeted by oxidizing agents, leading to the formation of different oxidation products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Undecene: Similar structure but lacks the methyl group at the fourth position.
4-Methylundecane: Saturated version of 4-Methyl-1-undecene, with no double bond.
2-Methyl-1-undecene: Similar structure but with the methyl group at the second position.
Uniqueness
This compound is unique due to the presence of the methyl group at the fourth position, which can influence its reactivity and physical properties. This structural difference can lead to variations in boiling points, solubility, and reactivity compared to its isomers and other similar compounds .
Eigenschaften
CAS-Nummer |
74630-39-0 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
4-methylundec-1-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h5,12H,2,4,6-11H2,1,3H3 |
InChI-Schlüssel |
XOPDEIDKEIFVSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



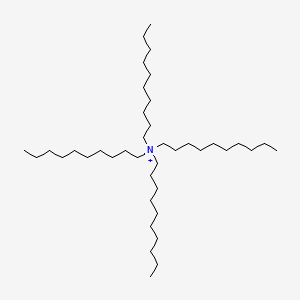
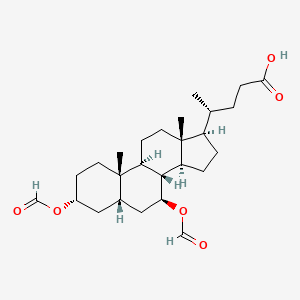
![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
![2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B13417074.png)
![2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate](/img/structure/B13417075.png)

